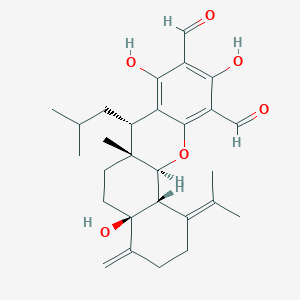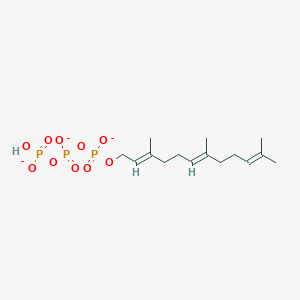
Farnesyl triphosphate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Farnesyl triphosphate(3-) is an organophosphate oxoanion arising from deprotonation of three of the four free triphosphate OH groups of farnesyl triphosphate; major species at pH 7.3. It is a conjugate base of a farnesyl triphosphate. It is a conjugate acid of a farnesyl triphosphate(4-).
Applications De Recherche Scientifique
Enzyme Studies and Medicinal Applications
Farnesyl diphosphate (FPP), a closely related compound to farnesyl triphosphate, is a key intermediate in the biosynthesis of various molecules including sesquiterpenes and cofactor side chains. Its applications extend to the semisynthesis of drugs and as a target for drug design. Photoactive analogs of FPP have been instrumental in identifying enzymes that utilize FPP as a substrate. Various photocrosslinking groups, such as aryl azides, diazotrifluoropropionates, and benzophenones, are used in these studies (Vervacke, Wang, & Distefano, 2013).
Bioorthogonal Chemistry
Farnesyl diphosphate analogues with omega-bioorthogonal azide and alkyne functional groups have been synthesized for use in protein farnesyl transferase-catalyzed ligation reactions. This approach is significant for studying protein prenylation, a post-translational modification essential in cell signaling (Labadié, Viswanathan, & Poulter, 2007).
Functional Analysis of Farnesyl Diphosphate Synthase
The cloning and characterization of farnesyl diphosphate synthase from various organisms, such as the rubber-producing mushroom Lactarius chrysorrheus, provide insights into rubber biosynthesis and the biosynthesis of other isoprenoids. This research aids in understanding the enzymatic mechanisms that govern the production of biologically and industrially significant compounds (Mekkriengkrai et al., 2004).
Prodrug Development
Farnesyl diphosphate analogs have been developed as prodrugs to enhance the bioavailability of potential inhibitors for protein farnesyltransferase, a crucial enzyme in cancer and other diseases. This research is vital for developing new therapeutic agents (Troutman, Chehade, Kiegiel, Andres, & Spielmann, 2004).
Cellular Signaling and Pharmacology
Farnesyl phosphates, similar to farnesyl triphosphate, are found to interact with cell surface and nuclear receptors, including lysophosphatidic acid receptors and peroxisome proliferator-activated receptors. This discovery suggests new roles for these compounds in cellular signaling and pharmacology (Liliom et al., 2006).
Drug Targeting in Infectious Diseases
The farnesyl-diphosphate synthase of Toxoplasma gondii, a causative agent of toxoplasmosis, has been identified as a molecular target for bisphosphonates. This enzyme is crucial for the synthesis of farnesyl diphosphate and is a potential target for chemotherapy in toxoplasmosis treatment (Ling, Li, Miranda, Oldfield, & Moreno, 2007).
Propriétés
Formule moléculaire |
C15H26O10P3-3 |
|---|---|
Poids moléculaire |
459.28 g/mol |
Nom IUPAC |
[oxido-[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H29O10P3/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-23-27(19,20)25-28(21,22)24-26(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H,21,22)(H2,16,17,18)/p-3/b14-9+,15-11+ |
Clé InChI |
QIOOKVHMPPJVHS-YFVJMOTDSA-K |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)
![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B1261510.png)
![4-ethoxy-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1261511.png)

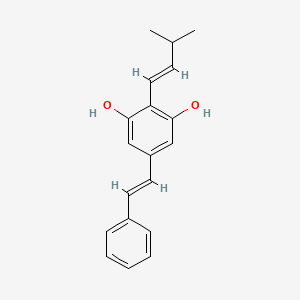
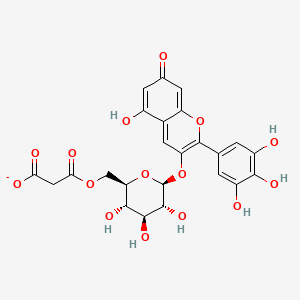
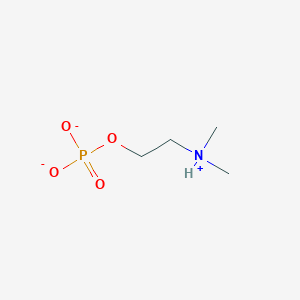
![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
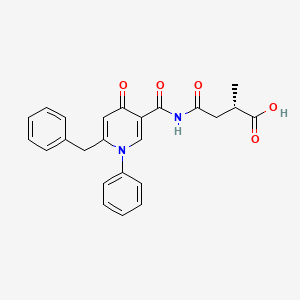
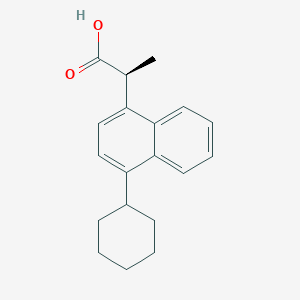


![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)
